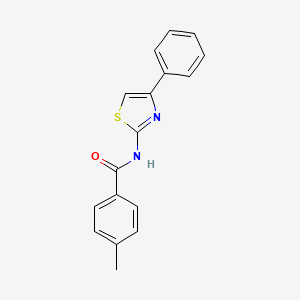

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Descripción general

Descripción

4-Metil-N-(4-fenil-tiazol-2-il)-benzamida es un compuesto que pertenece a la clase de derivados de tiazol. Los tiazoles son compuestos heterocíclicos de cinco miembros que contienen átomos de nitrógeno y azufre. Estos compuestos son conocidos por su amplia gama de aplicaciones en diversos campos, incluidos los farmacéuticos, agroquímicos y aplicaciones industriales . La presencia del anillo de tiazol en la estructura de 4-Metil-N-(4-fenil-tiazol-2-il)-benzamida contribuye a sus propiedades químicas y biológicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Metil-N-(4-fenil-tiazol-2-il)-benzamida típicamente implica la reacción de cloruro de 4-metilbenzoílo con 4-feniltiazol-2-amina. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas hasta que la reacción está completa. El producto luego se purifica por recristalización o cromatografía en columna .

Métodos de producción industrial

En un entorno industrial, la producción de 4-Metil-N-(4-fenil-tiazol-2-il)-benzamida se puede escalar utilizando vasos de reacción más grandes y optimizando las condiciones de reacción para aumentar el rendimiento y la pureza. El uso de equipos automatizados y reactores de flujo continuo también puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

4-Metil-N-(4-fenil-tiazol-2-il)-benzamida puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los sulfóxidos o sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfóxidos o sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex thiazole derivatives through various reactions such as:

- Substitution Reactions: Formation of halogenated derivatives.

- Oxidation and Reduction Reactions: Production of sulfoxides or sulfones and amines or alcohols respectively.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. For instance:

- Bacterial Activity: The compound has shown effectiveness against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .

- Fungal Activity: It has also demonstrated antifungal properties against Aspergillus niger and Aspergillus oryzae.

Case Study: Anticancer Potential

A study evaluated various thiazole derivatives for their anticancer properties. Compounds similar to this compound displayed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Applications

Anti-inflammatory and Analgesic Effects

The compound is being explored for its potential anti-inflammatory and analgesic effects. Thiazole derivatives have been reported to modulate inflammatory pathways, making them suitable candidates for pain management therapies .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For example, certain analogues have shown significant efficacy in reducing seizure activity in animal models, suggesting that this compound could be developed into a therapeutic agent for epilepsy .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials due to its chemical stability and reactivity. Its application extends to the formulation of coatings and polymers where thiazole moieties enhance performance characteristics like durability and resistance to environmental factors.

Mecanismo De Acción

El mecanismo de acción de 4-Metil-N-(4-fenil-tiazol-2-il)-benzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de bacterias interfiriendo con vías metabólicas esenciales .

Comparación Con Compuestos Similares

Compuestos Similares

- 4-Metil-N-(4-fenil-tiazol-2-il)-acetamida

- 4-Metil-N-(4-fenil-tiazol-2-il)-bencenosulfonamida

- 4-Metil-N-(4-fenil-tiazol-2-il)-bencilamina

Singularidad

4-Metil-N-(4-fenil-tiazol-2-il)-benzamida es único debido a su patrón de sustitución específico en el anillo de tiazol y la presencia del grupo benzamida. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative with significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This compound has garnered attention due to its structural features that may enhance biological activity, making it a candidate for drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate amines with thiazole derivatives under controlled conditions, often utilizing solvents like DMF (Dimethylformamide) and employing techniques such as refluxing to achieve the desired product.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 12.5 µg/mL |

| Escherichia coli | Gram-negative | 25 µg/mL |

| Pseudomonas aeruginosa | Gram-negative | 50 µg/mL |

| Aspergillus niger | Fungus | 20 µg/mL |

| Candida albicans | Fungus | 15 µg/mL |

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a viable candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that this compound significantly reduces cell viability at micromolar concentrations. The mechanism appears to involve cell cycle arrest and induction of apoptosis, which are critical pathways in cancer treatment .

The biological activity of thiazole derivatives like this compound is attributed to their ability to interact with various molecular targets within cells. These interactions can modulate biochemical pathways related to inflammation, microbial growth, and cancer cell proliferation.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics and moderate bioavailability. Its solubility profile indicates potential for oral administration, which is crucial for therapeutic applications .

Propiedades

IUPAC Name |

4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)16(20)19-17-18-15(11-21-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERONVMZIDSIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.